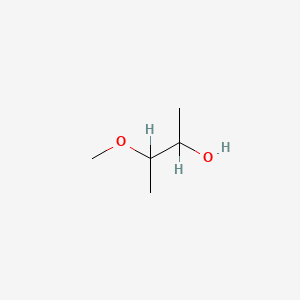

3-Methoxy-2-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHFJCUIVDTESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338233 | |

| Record name | 3-Methoxy-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53778-72-6 | |

| Record name | 3-Methoxy-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methoxy-2-butanol from Crotonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-2-butanol, a valuable solvent and chemical intermediate, from the starting material crotonaldehyde.[1][2] The synthesis is a two-step process involving a Michael addition followed by a hydrogenation reaction.[2][3][4] This document outlines the reaction pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the synthesis workflow.

Synthesis Pathway

The conversion of crotonaldehyde to this compound proceeds through two sequential chemical reactions:

-

Methoxylation of Crotonaldehyde: The first step is a Michael addition of methanol to the α,β-unsaturated aldehyde, crotonaldehyde. This reaction is typically carried out in an alkaline solution and at room temperature, yielding 3-methoxybutyraldehyde.[3][4] Due to the exothermic nature of this reaction, cooling is often employed to control the reaction temperature.[3]

-

Hydrogenation of 3-Methoxybutyraldehyde: The intermediate, 3-methoxybutyraldehyde, is subsequently reduced to this compound via hydrogenation. This step involves the use of a catalyst, with common examples including copper oxide or copper-chromium oxide catalysts, followed by a nickel-containing catalyst.[3][4]

The overall reaction scheme is as follows:

Step 1: Methoxylation CH3-CH=CH-CHO + CH3OH --(Alkaline solution)--> CH3-CH(OCH3)-CH2-CHO

Step 2: Hydrogenation CH3-CH(OCH3)-CH2-CHO + H2 --(Catalyst)--> CH3-CH(OCH3)-CH(OH)-CH3

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from crotonaldehyde.

Synthesis of 3-Methoxybutyraldehyde from Crotonaldehyde

Materials:

-

Crotonaldehyde (99%)

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Acetic acid (glacial)

-

Deionized water

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice bath

Procedure:

-

A solution of sodium hydroxide in methanol is prepared by dissolving a catalytic amount of sodium hydroxide in anhydrous methanol.

-

The methanolic sodium hydroxide solution is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Crotonaldehyde is added dropwise to the cooled methanolic solution with continuous stirring. The temperature should be maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of crotonaldehyde.

-

Upon completion, the reaction mixture is neutralized by the dropwise addition of glacial acetic acid.[3]

Hydrogenation of 3-Methoxybutyraldehyde to this compound

Materials:

-

Crude 3-methoxybutyraldehyde (from the previous step)

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel, or a sequential system of Cu-Cr oxide and a Ni-based catalyst)[3][4]

-

High-pressure autoclave reactor

Procedure:

-

The neutralized crude 3-methoxybutyraldehyde is placed in a high-pressure autoclave reactor.

-

The chosen hydrogenation catalyst is added to the reactor.

-

The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 100-150 bar for a Cu-Cr/Ni system, or 1-15 bar for other Ni catalysts).[3]

-

The reaction mixture is heated to the target temperature (e.g., 150-180 °C or 70-130 °C, depending on the catalyst system) with vigorous stirring.[3]

-

The reaction is monitored by observing the hydrogen uptake.

-

Once the hydrogen uptake ceases, the reaction is considered complete.

-

The reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

Purification of this compound

Materials:

-

Crude this compound

-

Distillation apparatus

Procedure:

-

The crude this compound obtained after catalyst removal is purified by fractional distillation.[3][4]

-

The distillation is typically performed under atmospheric or reduced pressure.

-

Fractions are collected at different boiling ranges, and the fraction corresponding to pure this compound is isolated. The boiling point of this compound is approximately 134-136 °C.

Quantitative Data

The following table summarizes the composition of a crude this compound product as determined by gas chromatography.[3][4]

| Component | Percentage (%) |

| 3-Methoxybutanol | 77.8 |

| Butanol | 14.1 |

| Crotyl alcohol | 2.2 |

| Methanol | 0.3 |

| High boilers | 5.6 |

| Water | ~3-5 |

Visualization of the Synthesis Workflow

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product can be characterized using various analytical techniques to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.[5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.[5]

Conclusion

The synthesis of this compound from crotonaldehyde is a well-established two-step process. Careful control of reaction conditions, particularly during the exothermic methoxylation step, and the selection of an appropriate hydrogenation catalyst are crucial for achieving a good yield and purity of the final product. The purification of the product is readily accomplished by fractional distillation. This technical guide provides a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. This compound | 53778-72-6 | Benchchem [benchchem.com]

- 2. celanese.com [celanese.com]

- 3. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 4. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 5. This compound | C5H12O2 | CID 547790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methoxy-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Methoxy-2-butanol. Due to the absence of publicly available experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this and structurally related molecules. The information is presented to support identification, characterization, and quality control in a drug development context.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These values were generated using advanced computational algorithms that predict chemical shifts and coupling constants based on the molecular structure. It is important to note that predicted data may vary from experimental results, and these tables should be used as a reference for initial assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by five distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | 1.10 | Doublet | 6.3 | 3H |

| H2 | 3.75 | Multiplet | - | 1H |

| H3 | 3.20 | Multiplet | - | 1H |

| H4 | 1.15 | Doublet | 6.2 | 3H |

| OCH₃ | 3.30 | Singlet | - | 3H |

| OH | Variable | Broad Singlet | - | 1H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound shows five signals, corresponding to the five non-equivalent carbon atoms in the molecule. The predicted chemical shifts are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C1 | 17.5 |

| C2 | 70.0 |

| C3 | 80.0 |

| C4 | 15.0 |

| OCH₃ | 56.0 |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for small molecule spectroscopic analysis.

physical properties of 3-Methoxy-2-butanol stereoisomers.

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-butanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral organic compound possessing two stereocenters, which gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl and methoxy groups significantly influences the molecule's physical and chemical properties. This technical guide provides a comprehensive overview of the known physical properties of these stereoisomers, details relevant experimental protocols for their synthesis, separation, and characterization, and illustrates key relationships and workflows through diagrammatic representations. While extensive experimental data for each individual stereoisomer is not widely available in public literature, this document consolidates the existing computed data and outlines the established methodologies for their empirical determination.

Introduction to this compound Stereoisomers

The molecular structure of this compound (C₅H₁₂O₂) features a four-carbon backbone with a hydroxyl group on the second carbon and a methoxy group on the third.[1] This arrangement results in two chiral centers, leading to the existence of four possible stereoisomers.[1] These are grouped into two pairs of enantiomers:

-

(2R,3R)-3-Methoxy-2-butanol and (2S,3S)-3-Methoxy-2-butanol

-

(2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. Such stereochemical differences are critical in fields like drug development, where the physiological effects of enantiomers can vary significantly.[2]

Logical Relationship of Stereoisomers

Caption: Stereoisomeric relationships of this compound.

Physical Properties

Experimentally determined physical properties for the individual stereoisomers of this compound are sparse in the literature. However, computed properties from various databases provide valuable estimates. The general properties for this compound (of unspecified stereochemistry) are also included for reference.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][3] |

| Molecular Weight | 104.15 g/mol | [1][3] |

| Appearance | Clear liquid | [4] |

| Boiling Point (Joback) | 427.52 K (154.37 °C) | |

| Freezing Point | -85 °C | [5] |

| XLogP3-AA (Computed) | 0.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Table 2: Computed Properties of Individual Stereoisomers

| Property | (2R,3R)-3-methoxybutan-2-ol | (2R,3S)-3-methoxybutan-2-ol | Source(s) |

| Molecular Weight | 104.15 g/mol | 104.15 g/mol | [7] |

| Exact Mass | 104.083729621 Da | 104.083729621 Da | [7] |

| XLogP3-AA | 0.3 | 0.3 | [7] |

| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų | [7] |

| Complexity | 45.3 | 45.3 | [7] |

Note: Enantiomers possess identical physical properties (e.g., boiling point, density, refractive index) except for their interaction with plane-polarized light. Therefore, the values for (2S,3S) are expected to be identical to (2R,3R), and (2S,3R) identical to (2R,3S). Diastereomers have distinct physical properties.

Experimental Protocols

This section details generalized experimental methodologies for the synthesis, separation, and characterization of this compound stereoisomers.

Synthesis

A common route for the synthesis of this compound is the reduction of 3-methoxy-2-butanone. Stereoselective synthesis would require the use of chiral reducing agents or catalysts to favor the formation of specific stereoisomers.

Caption: General synthesis workflow for this compound.

Protocol: Reduction of 3-methoxy-2-butanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxy-2-butanone in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise to the stirred solution. For stereoselective reduction, a chiral hydride reagent would be employed.

-

Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing & Drying: Wash the combined organic layers with brine, then dry over an anhydrous salt like magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Chiral Separation

The separation of enantiomers (a process known as resolution) is necessary to obtain pure stereoisomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and common technique for this purpose.[2][8]

Protocol: Enantiomeric Separation by Chiral HPLC

-

System Preparation: Use an HPLC system equipped with a chiral column (e.g., polysaccharide-based CSPs like Chiralpak or Chiralcel).[9]

-

Mobile Phase: Prepare a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol). The exact ratio must be optimized for the specific column and analytes.[9]

-

Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase.

-

Injection: Inject the sample onto the column.

-

Elution: Run the separation under isocratic conditions at a constant flow rate. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Detection: Monitor the elution using a suitable detector, such as a UV detector or a refractive index detector. A polarimeter detector can be used in-line to determine the sign of rotation for each separated enantiomer.

-

Analysis: The resulting chromatogram will show two distinct peaks corresponding to the two enantiomers, allowing for their identification and quantification.

Physical Property Determination

This method is suitable for small quantities of liquid.[10][11]

-

Preparation: Place a few milliliters of the purified liquid stereoisomer into a fusion tube. Invert a capillary tube (sealed at one end) and place it into the fusion tube.[12]

-

Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube or an oil bath. Heat the apparatus slowly and uniformly.[12][13]

-

Observation: Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the approximate boiling point.[11][12]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the precise boiling point of the liquid at the recorded atmospheric pressure.[11][13]

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[14][15]

Protocol: Measurement using a Polarimeter

-

Sample Preparation: Prepare a solution of the pure stereoisomer of known concentration (c, in g/mL) using a suitable achiral solvent.

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution. Place the cell in the polarimeter and measure the observed optical rotation (α). The measurement is typically performed at a standard temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).[14]

-

Calculation: Calculate the specific rotation [α] using Biot's law:[15]

-

[α] = α / (l × c)

-

-

Reporting: The specific rotation is reported with the temperature and wavelength used, for example, [α]²⁵_D_. A positive value (+) indicates dextrorotation (clockwise), while a negative value (-) indicates levorotation (counter-clockwise).[14]

Conclusion

References

- 1. This compound | 53778-72-6 | Benchchem [benchchem.com]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. godavaribiorefineries.com [godavaribiorefineries.com]

- 6. This compound | C5H12O2 | CID 547790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Butanol, 3-methoxy-, (2R,3R)- | C5H12O2 | CID 11159299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

An In-depth Technical Guide to the Characterization of (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the diastereomeric pair, (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol. These chiral molecules are of interest in various chemical and pharmaceutical research areas due to their potential as chiral building blocks and synthons. This document outlines their synthesis, purification, and detailed spectroscopic characterization.

Physicochemical Properties

The fundamental physicochemical properties of 3-methoxy-2-butanol are summarized in the table below. These properties are crucial for handling, purification, and analysis of the compounds.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1][2][3] |

| Molecular Weight | 104.15 g/mol | [1][3] |

| CAS Number | 53778-72-6 (for the mixture of isomers) | [2] |

| (2R,3R) Isomer CAS | 336620-63-4 | [4] |

| Appearance | Clear liquid | |

| Boiling Point | Not explicitly available for individual diastereomers. | |

| Solubility | Miscible with water and common organic solvents. |

Synthesis and Stereocontrol

The synthesis of (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol is typically achieved through the reduction of the prochiral ketone, 3-methoxy-2-butanone. The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions.

General Synthesis Workflow

The overall synthetic strategy involves a two-step process starting from commercially available acetoin.

Caption: General synthesis and separation workflow.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-butanone from Acetoin

-

Reaction: Methylation of acetoin with a suitable methylating agent, such as dimethyl carbonate, in the presence of a catalyst.[5]

-

Procedure:

-

To a solution of acetoin in a suitable solvent (e.g., an inert aprotic solvent), add the methylating agent and the catalyst (e.g., a strong base or a Lewis acid).[5]

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent if necessary.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 3-methoxy-2-butanone.[5]

-

Step 2: Diastereoselective Reduction of 3-Methoxy-2-butanone

The reduction of 3-methoxy-2-butanone yields a mixture of (2R,3S)-3-Methoxy-2-butanol and (2R,3R)-3-Methoxy-2-butanol. The diastereoselectivity can be influenced by the choice of reducing agent. For non-stereoselective reduction, sodium borohydride is a common choice.[1] For stereoselective synthesis, chiral reducing agents or catalysts are required.

-

Non-Stereoselective Reduction:

-

Reagent: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1]

-

Procedure:

-

Dissolve 3-methoxy-2-butanone in the chosen solvent and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Remove the solvent to obtain the diastereomeric mixture of this compound.

-

-

-

Stereoselective Reduction (Hypothetical Protocol based on similar reductions):

-

Concept: The use of chiral reducing agents, such as those derived from boranes and chiral amino alcohols, can favor the formation of one diastereomer over the other.[6]

-

Example Reagent: A chiral borohydride reagent prepared in situ from a chiral ligand and a borane source.

-

Procedure:

-

Prepare the chiral reducing agent according to established literature procedures.

-

Dissolve 3-methoxy-2-butanone in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the pre-formed chiral reducing agent to the ketone solution.

-

Stir the reaction at low temperature for a specified time, monitoring by TLC.

-

Quench the reaction carefully at low temperature and work up as described for the non-stereoselective reduction.

-

Analyze the diastereomeric ratio of the product mixture using GC or ¹H NMR spectroscopy.

-

-

Step 3: Separation of Diastereomers

Diastereomers possess different physical properties and can therefore be separated by standard chromatographic techniques.

-

Method: Column chromatography on silica gel is a common method for the separation of diastereomers.[7]

-

Procedure:

-

Prepare a silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system needs to be determined by TLC analysis.

-

Load the diastereomeric mixture onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the separated diastereomers.

-

Combine the pure fractions of each diastereomer and remove the solvent to yield the isolated (2R,3S) and (2R,3R) isomers.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as the different spatial arrangements of the substituents will result in distinct chemical shifts and coupling constants.

Expected ¹H NMR Data (in CDCl₃)

| Proton | (2R,3S) Isomer (Predicted) | (2R,3R) Isomer (Predicted) | Multiplicity |

| -OH | Broad singlet | Broad singlet | s |

| H-2 | ~3.8 - 4.0 ppm | ~3.7 - 3.9 ppm | Quintet |

| H-3 | ~3.3 - 3.5 ppm | ~3.2 - 3.4 ppm | Quartet |

| -OCH₃ | ~3.3 ppm | ~3.3 ppm | s |

| CH₃ (at C-2) | ~1.1 - 1.2 ppm | ~1.0 - 1.1 ppm | d |

| CH₃ (at C-3) | ~1.1 - 1.2 ppm | ~1.0 - 1.1 ppm | d |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | (2R,3S) Isomer (Predicted) | (2R,3R) Isomer (Predicted) |

| C-1 (CH₃ at C-2) | ~15 - 20 ppm | ~15 - 20 ppm |

| C-2 (CH-OH) | ~70 - 75 ppm | ~70 - 75 ppm |

| C-3 (CH-OCH₃) | ~80 - 85 ppm | ~80 - 85 ppm |

| C-4 (CH₃ at C-3) | ~15 - 20 ppm | ~15 - 20 ppm |

| -OCH₃ | ~55 - 60 ppm | ~55 - 60 ppm |

Infrared (IR) Spectroscopy

The IR spectra of both diastereomers are expected to be very similar, showing characteristic absorptions for the hydroxyl and ether functional groups.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3600 - 3200 (broad) | Alcohol stretching |

| C-H | 3000 - 2850 | Alkane stretching |

| C-O | 1150 - 1050 | Alcohol and Ether stretching |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compounds. The mass spectra of the two diastereomers are expected to be identical.

Expected Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 104.08 |

| [M-CH₃]⁺ | 89 |

| [M-OCH₃]⁺ | 73 |

| [M-H₂O]⁺ | 86 |

Logical Relationships and Experimental Design

The characterization of stereoisomers follows a logical progression from synthesis to separation and finally to individual analysis.

Stereoisomer Relationship Diagram

Caption: Stereoisomeric relationships of this compound.

Analytical Workflow for Characterization

References

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN103333058A - Beta-alkoxy alcohol compound synthesis method - Google Patents [patents.google.com]

- 4. 2-Butanol, 3-methoxy-, (2R,3R)- | C5H12O2 | CID 11159299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry of 3-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry of 3-Methoxy-2-butanol, a chiral alcohol with applications as a solvent and a synthetic building block. The document elucidates the structural features, stereoisomerism, and conformational landscape of the molecule. A detailed examination of the experimental and computational methodologies employed to determine its three-dimensional structure is presented. Key quantitative data, including bond lengths, bond angles, and dihedral angles, are summarized. This guide is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science.

Introduction

This compound (C₅H₁₂O₂) is a bifunctional organic molecule containing both a hydroxyl and a methoxy group.[1] Its molecular structure, characterized by two chiral centers, gives rise to multiple stereoisomers, each with unique physical and chemical properties.[1] Understanding the precise three-dimensional arrangement of atoms in these stereoisomers is crucial for applications in stereoselective synthesis and for predicting the molecule's interactions in biological and chemical systems. The conformational flexibility of this compound, arising from rotation around its single bonds, further complicates its structural analysis and necessitates a detailed investigation of its potential energy surface.

Molecular Structure and Stereoisomerism

The IUPAC name for this compound is 3-methoxybutan-2-ol. The molecule possesses two chiral centers at the C2 and C3 carbons, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3S) and (2S,3R) pair are enantiomers, as are the (2R,3R) and (2S,3S) pair. The relationship between stereoisomers from different pairs is diastereomeric. The most well-characterized stereoisomers are the (2R,3S) and (2R,3R) forms.[1]

The presence of both a hydroxyl and a methoxy group allows for intramolecular hydrogen bonding, which can significantly influence the conformational preferences of the molecule. The relative orientation of these two groups is a key determinant of the molecule's overall shape and polarity.

Experimental Determination of Molecular Geometry

The determination of the molecular geometry of this compound relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in this compound. While standard NMR experiments confirm the molecular structure, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, aiding in the determination of the predominant conformation in solution.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight of this compound and to study its fragmentation patterns. The mass spectrum of an alcohol often shows a weak or absent molecular ion peak, but characteristic fragments arising from the loss of water or alkyl groups can help confirm the structure.

Experimental Protocols

A generalized protocol for the analysis of this compound using GC-MS is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to increase over time to ensure the separation of components with different boiling points.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Computational Analysis of Molecular Geometry

Due to the challenges in obtaining precise experimental data on bond lengths and angles for a flexible molecule like this compound, computational chemistry methods are invaluable. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the geometries and relative energies of different conformers.

A study utilizing DFT calculations at the B3LYP/6-311++G(d,p) level of theory has been reported for this compound, indicating that this level of theory is suitable for describing its electronic structure.[1] Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformers.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C2-C3 bond. A potential energy surface scan can be performed by systematically varying the dihedral angle of the O-C2-C3-O backbone and calculating the energy at each point. The resulting energy profile reveals the most stable staggered conformers and the higher-energy eclipsed transition states.

Quantitative Geometric Data

Table 1: Representative Bond Lengths

| Bond | Typical Length (Å) |

| C-C | 1.54 |

| C-O (alcohol) | 1.43 |

| C-O (ether) | 1.42 |

| C-H | 1.09 |

| O-H | 0.96 |

Table 2: Representative Bond Angles

| Angle | Typical Value (°) |

| C-C-C | 109.5 |

| C-C-O | 109.5 |

| C-O-C | 111 |

| H-C-H | 109.5 |

| C-O-H | 109 |

Table 3: Calculated Dihedral Angles for Stable Conformers of a Similar Alcohol (2-Butanol)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 |

| Gauche | ~60° | ~0.5 |

Visualization of Methodologies

The following diagrams illustrate the workflow for determining the molecular geometry of this compound and a conceptual representation of its conformational analysis.

Conclusion

The molecular geometry of this compound is a complex interplay of its stereochemistry and conformational preferences. While experimental techniques like NMR and GC-MS are essential for confirming its structure, computational methods, particularly DFT, are crucial for obtaining detailed quantitative data on its three-dimensional arrangement. This guide provides a foundational understanding of the molecular geometry of this compound and the methodologies used to study it, which is vital for its effective application in research and development.

References

The Biological Nexus: An In-depth Technical Guide to the Activity of Methoxy Alcohol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy alcohol compounds, a diverse class of organic molecules characterized by the presence of both a methoxy (-OCH₃) and a hydroxyl (-OH) group, are of significant interest in the fields of pharmacology and drug discovery. Their structural motifs are found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. These activities range from potent antioxidant and anti-inflammatory effects to targeted anticancer properties. This technical guide provides a comprehensive overview of the biological activities of methoxy alcohol compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

I. Anticancer Activity of Methoxy Alcohol Compounds

Several methoxy alcohol-containing compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The position and number of methoxy and hydroxyl groups on the aromatic ring, as well as the overall molecular structure, play a crucial role in determining their anticancer potency.

One of the most studied compounds is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a marine-derived phenolic compound. Research has shown that DHMBA can suppress the proliferation of glioblastoma, prostate, and breast cancer cells.[1][2][3] Its anticancer activity is attributed to its ability to modulate multiple signaling pathways critical for cancer cell growth and survival.[1][2][3]

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various methoxy-substituted compounds against different human cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | A549 (Lung Carcinoma) | ~10 | [2] |

| 4-Methoxy-derived Hydrazone (Compound 12) | K-562 (Chronic Myeloid Leukemia) | 0.04 | [4] |

| 4-Methoxy-derived Hydrazone (Compound 14) | K-562 (Chronic Myeloid Leukemia) | 0.06 | [4] |

| 4-Methoxy-derived Hydrazone (Compound 13) | SaOS-2 (Osteosarcoma) | >2 | [4] |

| Methoxyflavone (5,3′-dihydroxy-3,6,7,8,4′-PeMF) | MCF-7 (Breast Cancer) | 3.71 | [5] |

| Methoxyflavone (Sideritoflavone) | MCF-7 (Breast Cancer) | 4.9 | [5] |

| Methoxyflavone (5,3′-dihydroxy-3,6,7,8,4′-PeMF) | MDA-MB-231 (Breast Cancer) | 21.27 | [5] |

| Vanillin (a related methoxy phenolic aldehyde) | MDA-MB-231 (Breast Cancer) | 35.40 ± 4.2 | [6] |

| 2-Methoxybenzyl alcohol derivative (1,3-BA) | HepG2 (Liver Cancer) | 7 | [7] |

Note: IC₅₀ values can vary depending on experimental conditions, including cell density, incubation time, and the specific assay used.[8]

Key Signaling Pathways in Anticancer Activity

1. EGFR/PI3K/Akt/mTOR Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[1][9][10][11][12][13][14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers. DHMBA has been shown to exert its anticancer effects by inhibiting key components of this pathway, including PI3-kinase, Akt, and mTOR, thereby suppressing cancer cell growth.[1][2][3]

II. Anti-inflammatory Activity of Methoxy Alcohol Compounds

Chronic inflammation is a key factor in the development of numerous diseases. Several methoxy alcohol and related phenolic compounds have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The following table presents the IC₅₀ values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | RAW 264.7 | 5.77 ± 0.66 | [18] |

| THMX | BV2 (Microglia) | 11.93 ± 2.90 | [18] |

| Diapocynin | A549 (Lung Carcinoma) | 20.3 | [19] |

| Resveratrol | A549 (Lung Carcinoma) | 42.7 | [19] |

| 2-Methoxyhydroquinone | A549 (Lung Carcinoma) | 64.3 | [19] |

| Apocynin | A549 (Lung Carcinoma) | 146.6 | [19] |

| 4-Amino-2-methoxyphenol | A549 (Lung Carcinoma) | 410 | [19] |

Key Signaling Pathways in Anti-inflammatory Activity

1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][20][21][22][23][24] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory IκB protein. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Methoxy phenolic compounds, such as 2-methoxy-4-vinylphenol, have been shown to inhibit NF-κB activation.[24]

III. Antioxidant Activity of Methoxy Alcohol Compounds

Many methoxy alcohol compounds exhibit potent antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress, a key contributor to aging and various chronic diseases.

Quantitative Antioxidant Data

The antioxidant capacity is often quantified by the IC₅₀ value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value signifies stronger antioxidant activity.

| Compound/Extract | DPPH IC₅₀ (µg/mL) | Reference |

| Methanol extract of Anacylcus pyrethrum | 12.38 ± 0.28 | [18] |

| Aqueous extract of Anacylcus pyrethrum | 13.41 ± 0.67 | [18] |

| n-Hexane extract of Piper retrofractum | 57.66 | [25] |

| Ethyl acetate extract of Piper retrofractum | 66.12 | [25] |

| Methanol extract of Vernonia amygdalina | 94.92 | [26] |

| Ethanol extract of Vernonia amygdalina | 94.83 | [26] |

| Methanol extract of Piper retrofractum | 101.74 | [25] |

| Aqueous extract of Vernonia amygdalina | 111.4 | [26] |

| Ascorbic Acid (Standard) | 66.12 | [25] |

Key Signaling Pathways in Antioxidant Activity

1. Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes.[25][27][28][29][30] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the production of protective enzymes. Phenolic compounds, including some methoxy alcohol derivatives, are known to activate this protective pathway.[22][23]

IV. Experimental Protocols

A variety of standardized in vitro assays are employed to determine the biological activities of methoxy alcohol compounds. The following sections provide detailed methodologies for some of the key experiments cited in this guide.

General Experimental Workflow for In Vitro Bioactivity Screening

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10][20][21][27]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.[20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methoxy alcohol compound (stock solution in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy alcohol compound in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[18][26][31][32][33]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[31]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Methoxy alcohol compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of the methoxy alcohol compound and the positive control.

-

Reaction Mixture: Mix a fixed volume of the DPPH solution with various concentrations of the test compound. A control containing only the DPPH solution and solvent is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[31]

Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by a luminometer.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Methoxy alcohol compound

-

NF-κB activator (e.g., LPS)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid and allow them to recover.

-

Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of the methoxy alcohol compound for a specified time.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS) to induce pathway activation.

-

Cell Lysis: After the stimulation period, lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percent inhibition of NF-κB activation for each compound concentration to determine the IC₅₀ value.

V. Conclusion

Methoxy alcohol compounds represent a promising class of bioactive molecules with significant potential in drug development. Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects, are often mediated through the modulation of key cellular signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. Further research into the structure-activity relationships of these compounds and their specific molecular targets will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. cancer cells ic50: Topics by Science.gov [science.gov]

A Comprehensive Technical Guide to 3-Methoxy-2-butanol (CAS: 53778-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a versatile organic compound classified as a methoxy alcohol.[1] Its unique structure, featuring both a hydroxyl and a methoxy group, imparts a range of desirable properties, making it a valuable solvent and chemical intermediate in various industries.[2] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, spectroscopic data, biological activity, and toxicological information, with a focus on applications relevant to research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[2] Its molecular structure consists of a four-carbon chain with a hydroxyl group on the second carbon and a methoxy group on the third, creating two chiral centers.[1] This results in the existence of multiple stereoisomers, with (2R,3S) and (2R,3R) being well-characterized forms.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53778-72-6 | [3] |

| Molecular Formula | C₅H₁₂O₂ | [3] |

| Molecular Weight | 104.15 g/mol | [3] |

| IUPAC Name | 3-methoxybutan-2-ol | [3] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 134-136 °C | [No specific citation found in search results] |

| Density | 0.9186 g/cm³ (at 15 °C) | [No specific citation found in search results] |

| Purity | ≥ 97% (GC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the reduction of a ketone precursor or synthesis from crotonaldehyde.

Synthesis via Reduction of 3-Methoxy-2-butanone

A common laboratory-scale synthesis involves the reduction of 3-methoxy-2-butanone. Industrial production may utilize catalytic hydrogenation.[1]

Experimental Protocol: Reduction with Sodium Borohydride

-

Materials: 3-methoxy-2-butanone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-methoxy-2-butanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure.[4]

Synthesis from Crotonaldehyde

An industrial method involves the reaction of crotonaldehyde with methanol in an alkaline solution, followed by a two-step hydrogenation process.[4] This process yields a mixture of 3-methoxybutanol and butanol.[4]

Workflow for Synthesis and Purification

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹³C NMR | Spectra available on PubChem, recorded on a Bruker HX-270. | [3] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center provides data with a top peak at m/z 59. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [3] |

| ¹H NMR | Predicted signals include a singlet for the methoxy protons (~3.3-3.5 ppm) and a broad signal for the hydroxyl proton. | [1] |

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of emerging research. It has been noted for its potential antimicrobial properties, though the precise mechanism of action is not yet fully understood.[1] It is postulated that its activity may stem from the disruption of microbial cellular processes or interference with enzyme function.[1] There is currently no specific information available in the searched literature detailing interactions with defined signaling pathways in mammalian cells.

Proposed General Mechanism of Antimicrobial Action

Toxicology and Safety Information

This compound is generally considered to have low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken. The GHS classification for the closely related 3-methoxybutanol indicates it is a flammable liquid and may be harmful if swallowed.[5]

Table 3: Toxicological and Safety Data

| Parameter | Information | Reference(s) |

| GHS Classification (for 3-Methoxybutanol) | Flammable Liquid (Category 4), Acute Toxicity - Oral (Category 5) | [5] |

| Hazard Statements (for 3-Methoxybutanol) | H227: Combustible liquidH303: May be harmful if swallowed | [5] |

| Precautionary Statements (for 3-Methoxybutanol) | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection. | [5] |

| Acute Toxicity (Oral, for 3-methoxy-3-methyl-1-butanol) | LD50: 4300 mg/kg (rat) | [6] |

| Acute Toxicity (Dermal, for 3-methoxy-3-methyl-1-butanol) | LD50: >2000 mg/kg (rat) | [6] |

Note: Specific toxicological data for this compound (CAS 53778-72-6) is limited in the public domain; data for related isomers is provided for context.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several research and industrial applications:

-

Solvent: It is an effective solvent for a variety of organic compounds and is used in the formulation of paints, coatings, and adhesives.[2]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

-

Flavor and Fragrance: The compound is utilized in the production of flavoring agents and fragrances.[2]

-

Cosmetics: It is incorporated into cosmetic formulations to improve texture and stability. [No specific citation found in search results]

Conclusion

This compound is a chemical with a diverse range of applications, underpinned by its favorable solvency and low toxicity. While detailed experimental protocols and comprehensive toxicological data for this specific CAS number are not extensively published, the available information provides a solid foundation for its use in research and development. Further investigation into its biological activities and potential pharmacological applications may reveal new opportunities for this versatile molecule. Researchers are advised to consult the available spectroscopic data for confirmation of identity and to adhere to standard safety protocols when handling this compound.

References

- 1. This compound | 53778-72-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H12O2 | CID 547790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 5. godavaribiorefineries.com [godavaribiorefineries.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Theoretical and Experimental Boiling Point of 3-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental boiling points of 3-Methoxy-2-butanol (CAS No. 53778-72-6). It includes a comparative data summary, detailed experimental protocols for boiling point determination, and a visualization of a common synthesis pathway for the compound. This document is intended to serve as a valuable resource for laboratory and development work involving this versatile solvent and chemical intermediate.

Data Presentation: Boiling Point of this compound

The following table summarizes the available quantitative data for the theoretical and experimental boiling points of this compound. It is important to note that experimental values can vary based on atmospheric pressure and the purity of the sample.

| Data Type | Value | Source/Method |

| Experimental Boiling Point | 134-136 °C | ChemicalBook[1] |

| Theoretical Boiling Point | 154.37 °C (427.52 K) | Joback Calculated Property[2] |

Note: Discrepancies between theoretical and experimental values can arise from the specific model used for calculation and the experimental conditions.

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental analytical procedure. Below are detailed methodologies for both micro and macro-scale determination, suitable for a compound like this compound.

Micro-Boiling Point Determination using a Thiele Tube

This method is ideal when only a small quantity of the substance is available.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 100 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

This compound sample

Procedure:

-

Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Sample Assembly: Add a few drops of this compound into the small test tube. Place the capillary tube, sealed end up, into the test tube.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immersion: Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Determination: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Boiling Point Determination by Distillation

This method is suitable when a larger volume of the liquid is available and can also serve as a purification step.

Materials:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

Clamps and stand

-

This compound sample (at least 5-10 mL)

Procedure:

-

Apparatus Assembly: Assemble a simple distillation apparatus.[4][5] Place the this compound and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Begin heating the flask. The liquid will start to vaporize and the vapor will move into the condenser.

-

Equilibrium and Reading: The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point.

-

Completion: Stop the distillation before the flask boils to dryness.

Synthesis of this compound: A Workflow Visualization

A common laboratory synthesis of this compound involves the reduction of 3-methoxy-2-butanone. The following diagram illustrates this chemical transformation.

References

- 1. This compound | 53778-72-6 | Benchchem [benchchem.com]

- 2. 2-Butanol, 3-methoxy- (CAS 53778-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Distillation Apparatus for Separating Liquids by Boiling Point | Network Graphics Inc. [network-graphics.com]

- 5. Distillation - Wikipedia [en.wikipedia.org]

Navigating the Solution: A Technical Guide to the Solubility of 3-Methoxy-2-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol, a secondary alcohol and ether, presents a unique combination of functional groups that dictates its behavior as a solvent and an intermediate in chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research, development, and manufacturing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and a visual representation of the experimental workflow.

While specific quantitative solubility data for this compound is not extensively available in published literature, its molecular structure, featuring both a polar hydroxyl group and a less polar methoxy and alkyl backbone, suggests a broad miscibility profile. This guide synthesizes the available qualitative information and provides a robust framework for experimental determination.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the hydroxyl (-OH) group in this compound allows for hydrogen bonding with polar protic solvents. The methoxy (-OCH3) group and the butyl chain contribute to its affinity for less polar and non-polar solvents through dipole-dipole and van der Waals interactions, respectively. Consequently, this compound is generally described as being miscible with water and commonly used organic solvents.[1][2][3]

Solubility Profile of this compound

Based on its chemical structure and available qualitative data, the following table summarizes the expected solubility of this compound in various classes of organic solvents. It is important to note that these are qualitative assessments, and experimental verification is recommended for precise applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can readily form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Miscible | The dipole moment of this compound allows for favorable dipole-dipole interactions with these solvents. |

| Non-Polar | Toluene, Hexane | Soluble to Miscible | The alkyl backbone and ether linkage contribute to van der Waals forces, promoting solubility. |

| Chlorinated | Dichloromethane | Miscible | Favorable dipole-dipole interactions are expected. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Experimental Workflow

Caption: Figure 1. A schematic representation of the key steps involved in the experimental determination of the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add a known volume or mass of the desired organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the excess solid to settle completely, leaving a clear supernatant.

-

Carefully withdraw a precise volume (e.g., 1 or 5 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or vial.

-

Record the exact mass of the transferred solution.

-

Carefully evaporate the solvent. This can be done at ambient temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of this compound and the solvent, or in a vacuum oven.

-

Once the solvent is completely removed, place the container with the residue in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

-

The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the dissolved this compound.

-

Calculate the solubility in the desired units, for example:

-

g / 100 g solvent = (mass of solute / mass of solvent) * 100

-

g / 100 mL solvent = (mass of solute / volume of aliquot) * 100 (if the volume of the aliquot was accurately measured)

-

-

Signaling Pathways and Logical Relationships

The process of solubilization can be visualized as a series of interactions based on intermolecular forces. The following diagram illustrates the logical relationship between the functional groups of this compound and its interaction with different solvent types.

Caption: Figure 2. A diagram illustrating how the functional groups of this compound lead to different intermolecular interactions, thereby influencing its solubility in various solvent classes.

Conclusion

References

Methodological & Application

3-Methoxy-2-butanol: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-butanol is a versatile organic compound recognized for its utility as a solvent and a synthetic intermediate.[1][2] With a molecular formula of C5H12O2 and a molecular weight of 104.15 g/mol , this methoxy alcohol possesses a unique combination of a hydroxyl group and an ether linkage, contributing to its distinct physical and chemical properties.[1][2] These characteristics make it a subject of interest for various applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its applications, supported by available data and generalized experimental protocols.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [1][3][4] |

| Molecular Weight | 104.15 g/mol | [1][3][4] |

| CAS Number | 53778-72-6 | [3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 157 °C | [5] |

| Melting Point | -85 °C | [5] |

| Density | 0.92 g/cm³ | |

| Flash Point | 67 °C | [5] |

| Solubility | Miscible with water and common organic solvents | [6][7] |

Applications in Organic Synthesis

While this compound is widely used in the formulation of paints, coatings, and adhesives, its application as a solvent in organic synthesis is an area of growing interest.[1][6] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals has also been noted.[1]

Solvent Characteristics

This compound exhibits good dissolving power for a variety of natural and synthetic resins, including nitrocellulose, polyvinyl butyrals, and various formaldehyde resins.[7] Its miscibility with both water and common organic solvents makes it a versatile medium for a range of chemical transformations.[6][7] As a low-volatility solvent, it shares some advantages with n-butanol, such as improving brushability and flow in lacquer formulations.[5]

Potential Reaction Classes

Based on its chemical structure—a secondary alcohol and an ether—this compound has the potential to be employed in various reaction types. However, it is crucial to consider the reactivity of its hydroxyl group.

-

Reactions Tolerating Protic Solvents: Due to the presence of the hydroxyl group, this compound is suitable for reactions that are compatible with protic solvents. These may include certain types of reductions, nucleophilic substitutions, and some catalytic hydrogenations.

-

Limitations: The acidic proton of the hydroxyl group makes this compound unsuitable as a solvent for reactions involving organometallic reagents that are strong bases, such as Grignard reagents or organolithiums. These reagents would be quenched by the solvent.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a primary solvent in a wide array of specific organic reactions are not extensively documented in publicly available literature. However, a general protocol for evaluating its suitability as a solvent for a given reaction is provided below.

General Protocol for Solvent Screening in an Organic Reaction

This protocol outlines a systematic approach to assess the performance of this compound as a solvent for a generic organic reaction.

References

Application Notes and Protocols for 3-Methoxy-2-butanol in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction